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molecular formula C20H21N3O3 B8586827 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

Cat. No. B8586827
M. Wt: 351.4 g/mol
InChI Key: FPEOJLTTWVNZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126952B2

Procedure details

178 g (0.15 mol) of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline were dissolved in 250 ml of hydrogen chloride/dioxane (4 N) at room temperature and stirred for 3 h. Conventional work-up gave 45.0 g of 7-morpholin-4-yl-3H-quinazolin-4-one as solid.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:16][CH:17]=3)[N:12]=[CH:11][N:10]=2)=CC=1>Cl.O1CCOCC1>[N:19]1([C:15]2[CH:14]=[C:13]3[C:18]([C:9](=[O:8])[NH:10][CH:11]=[N:12]3)=[CH:17][CH:16]=2)[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
178 g
Type
reactant
Smiles
COC1=CC=C(COC2=NC=NC3=CC(=CC=C23)N2CCOCC2)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 129.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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